Stereospecific Potency: S-(+)-Aceclidine Exhibits 2- to 4-Fold Higher Potency Than R-(-)-Aceclidine at M1, M3, and M5 Receptors
In Chinese hamster ovary (CHO) cells stably transfected with human M1, M3, and M5 muscarinic receptors, S-(+)-aceclidine stimulated phosphoinositide hydrolysis with 2- to 4-fold greater potency than R-(-)-aceclidine [1]. Critically, the R-(-)-enantiomer achieved only 44–64% of the maximal response elicited by S-(+)-aceclidine at these same receptor subtypes, confirming that S-(+)-aceclidine is not simply a more potent version of its enantiomer but a functionally distinct full agonist at these receptors [1]. In M2 and M4 receptor-transfected CHO cells, where activity was measured by inhibition of forskolin-stimulated cAMP accumulation, S-(+)-aceclidine was approximately 3.5-fold more potent than R-(-)-aceclidine; while maximal responses were equivalent at M2 receptors, R-(-)-aceclidine reached only 86% of the S-(+)-aceclidine maximal response at M4 receptors [1].
| Evidence Dimension | Agonist potency (relative EC50) and maximal response (% of S-isomer) at cloned human muscarinic receptor subtypes M1–M5 |
|---|---|
| Target Compound Data | S-(+)-aceclidine: defined as reference (100% maximal response at M1, M3, M5) |
| Comparator Or Baseline | R-(-)-aceclidine: 2- to 4-fold lower potency at M1/M3/M5; maximal response 44–64% of S-isomer at M1/M3/M5; 3.5-fold lower potency at M2/M4; maximal response 86% at M4 |
| Quantified Difference | S-(+)-aceclidine is 2–4× more potent than R-(-)-aceclidine at M1/M3/M5; R-(-)-aceclidine achieves only 44–86% of S-isomer maximal response across M1–M5 subtypes |
| Conditions | CHO cells stably transfected with human M1–M5 muscarinic receptors; phosphoinositide hydrolysis (M1, M3, M5) and inhibition of forskolin-stimulated cAMP accumulation (M2, M4) |
Why This Matters
Procurement of pure (S)-aceclidine ensures full agonist activity at M1, M3, and M5 receptors, whereas racemic material contains a 50% fraction of a partial agonist/antagonist that functionally contaminates receptor activation assays.
- [1] Ehlert FJ, Griffin MT, Glidden PF. The interaction of the enantiomers of aceclidine with subtypes of the muscarinic receptor. J Pharmacol Exp Ther. 1996 Dec;279(3):1335-44. PMID: 8968358. View Source
